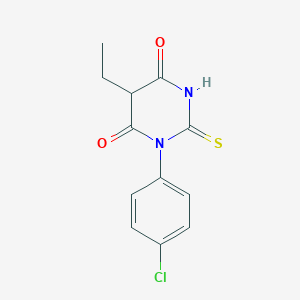

1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Übersicht

Beschreibung

1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a similar structure to “1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione” might interact with enzymes or receptors in the body, altering their function .

Mode of Action

The compound’s interaction with its targets could lead to changes in the function of the target, which could result in a therapeutic effect or a toxic effect. For example, the compound might inhibit an enzyme, preventing it from carrying out its normal function .

Biochemical Pathways

The compound could affect various biochemical pathways in the body. For instance, it might interfere with the synthesis or degradation of certain molecules, or it might alter signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and size could affect how well it is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biologische Aktivität

1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, with the CAS number 1308650-31-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClN2O2S

- Molecular Weight : 282.75 g/mol

- IUPAC Name : this compound

The biological activity of this compound is likely attributed to its interaction with various biochemical pathways and molecular targets. The following points summarize its potential mechanisms:

- Target Interaction : The compound may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic or toxic effects. For example, it could inhibit enzyme functions critical for cellular processes.

- Biochemical Pathways : It could affect pathways related to cell signaling, metabolism, or apoptosis. Such interactions may alter the synthesis or degradation of biomolecules, impacting overall cellular health.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance:

-

Synthesis and Testing : A study synthesized various derivatives and tested their antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives demonstrated significant inhibition rates, suggesting that structural modifications can enhance antiviral efficacy .

This table illustrates the comparative effectiveness of synthesized compounds in inhibiting TMV.

Compound Concentration (mg/mL) Inhibition Rate (%) 7a 0.5 38.42 7b 0.5 42.00 7i 0.5 42.49 Ningnanmycin 0.5 54.51

Antimicrobial Properties

Compounds with similar chemical structures have been reported to possess antimicrobial properties against various pathogens. The presence of the sulfonamide group in these derivatives often correlates with increased antibacterial activity .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's solubility and stability will influence its bioavailability.

- Distribution : Factors such as molecular weight and lipophilicity play a role in how well the compound distributes within biological systems.

- Metabolism and Excretion : The metabolic pathways can determine the duration of action and potential accumulation in tissues.

Case Studies

In recent research efforts, various derivatives of sulfonamide compounds were synthesized and evaluated for their biological activities:

- Antiviral Activity Against TMV : As mentioned earlier, certain derivatives showed promising results in inhibiting TMV at concentrations comparable to established antiviral agents like ningnanmycin .

- Potential Applications in Agriculture : Given their antiviral properties, these compounds could be explored for agricultural applications to protect crops from viral infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant antimicrobial properties. For instance, a study highlighted its potential as an antimicrobial agent against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Analgesic Properties

Another promising application is its use as an analgesic. A patent describes a related compound that demonstrated analgesic effects in preclinical models. This suggests that this compound could be explored for pain management therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to mortality or incapacitation. A study on thiazolidine derivatives indicated that similar compounds can act as effective insecticides by disrupting metabolic pathways in target organisms .

Materials Science Applications

Polymer Synthesis

In materials science, this compound can be used as a building block for synthesizing polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer chains, potentially improving thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazolidine derivatives revealed that compounds with similar structures to this compound were effective against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.

Case Study 2: Pesticidal Properties

In a field trial assessing the effectiveness of new pesticide formulations containing derivatives of this compound, significant reductions in pest populations were observed compared to untreated controls. The study concluded that this compound could be developed into a viable agricultural pest control product.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-2-9-10(16)14-12(18)15(11(9)17)8-5-3-7(13)4-6-8/h3-6,9H,2H2,1H3,(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSJVIDIUXHTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.